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molecular formula C5H5ClIN3O B8789997 4-amino-6-chloro-5-iodo-2-methylpyridazin-3(2H)-one

4-amino-6-chloro-5-iodo-2-methylpyridazin-3(2H)-one

Cat. No. B8789997
M. Wt: 285.47 g/mol
InChI Key: FROPOZGDOUQHFW-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

A mixture of Example 74a (2.12 g, 13.3 mmol) and N-iodosuccinimide (5.38 g, 23.9 mmol) in acetonitrile (30 mL) was heated under reflux for 6 hours. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer was extracted with additional ethyl acetate twice. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 20-40% ethyl acetate in hexanes to afford 3.27 g (86%) of the title compound.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[CH:7]=1.[I:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[C:7]=1[I:11]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
NC=1C(N(N=C(C1)Cl)C)=O
Name
Quantity
5.38 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 20-40% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(N=C(C1I)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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